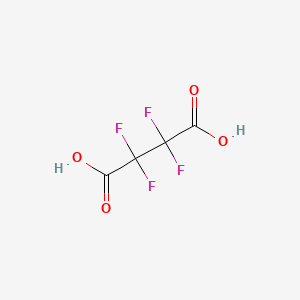

Tetrafluorosuccinic acid

描述

准备方法

Synthetic Routes and Reaction Conditions

Tetrafluorosuccinic acid can be synthesized through multiple routes. One common method involves the oxidation of 1,2-dichlorotetrafluorocyclobutene using potassium permanganate and tetrabutylammonium bromide in a water-acetone mixture. The reaction is carried out at a temperature range of 10-20°C, followed by the addition of sodium thiosulfate to terminate the reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications .

化学反应分析

Key Reaction Conditions and Results

| Parameter | Value/Detail |

|---|---|

| Reactants | 1,2-Dichlorotetrafluorocyclobutene, KMnO₄ |

| Catalyst | Tetrabutylammonium bromide (TBAB) |

| Solvent System | Water/acetone (3:1 ratio) |

| Temperature | 10–20°C |

| Reaction Time | 0.5 hours |

| Yield | 84.1% |

| Purity | 98.5% |

This method leverages TBAB as a phase-transfer catalyst to enhance the oxidation efficiency of KMnO₄ in a biphasic solvent system . The reaction proceeds via cleavage of the cyclobutene ring, followed by oxidation to the dicarboxylic acid.

Acid-Base Reactions

As a dicarboxylic acid, this compound reacts with bases to form salts. For example:

The fluorine atoms increase the acidity of the carboxylic groups compared to non-fluorinated succinic acid, though exact pKa values are not reported in available literature .

Esterification

The acid reacts with alcohols to form fluorinated esters, a reaction critical for polymer and surfactant applications:

These esters are valued for their thermal stability and hydrophobicity.

Dehydration to Tetrafluorosuccinic Anhydride

Heating this compound under dehydrating conditions yields its anhydride:

The anhydride is a potent electrophile used in cyclization reactions and as a dehydrating agent in organic synthesis. Its reactivity surpasses non-fluorinated analogs due to electron-withdrawing fluorine effects .

Comparative Reactivity with Analogous Compounds

| Compound | Reactivity Profile | Key Applications |

|---|---|---|

| This compound | High acidity, forms stable salts/esters | Polymer modification, catalysis |

| Succinic Acid | Moderate acidity, biodegradable | Food additives, bioplastics |

| Trifluoroacetic Acid | Stronger acidity, volatile | Solvent, peptide synthesis |

科学研究应用

Tetrafluorosuccinic acid has a wide range of scientific research applications, including:

作用机制

The mechanism by which tetrafluorosuccinic acid exerts its effects involves its unique fluorine substituents, which enhance its reactivity and stability. The compound interacts with various molecular targets and pathways, including enzyme inhibition and modulation of biochemical processes. Its fluorinated nature allows it to participate in specific interactions that are not possible with non-fluorinated analogs .

相似化合物的比较

Similar Compounds

Similar compounds to tetrafluorosuccinic acid include:

- Perfluorosuccinic acid

- 2,2,3,3-tetrafluorobutanedioic acid

- 1,2-dichlorotetrafluorocyclobutene

- Hexafluorocyclobutene

Uniqueness

This compound is unique due to its specific arrangement of four fluorine atoms on the succinic acid backbone. This configuration imparts distinct chemical properties, such as high reactivity, stability, and the ability to form unique fluorinated derivatives. These properties make it a valuable compound in various scientific and industrial applications .

生物活性

Tetrafluorosuccinic acid (TFSA) is a fluorinated derivative of succinic acid, notable for its unique chemical properties and potential biological applications. This article explores the biological activity of TFSA, focusing on its role in medical research, particularly in relation to metabolic disorders such as Type 2 diabetes (T2D), as well as its physicochemical properties and implications for drug delivery systems.

TFSA is characterized by its four fluorine atoms, which significantly enhance its electrophilic nature and stability compared to non-fluorinated analogs. Its molecular formula is and it can exist in various forms, including its anhydride variant. The strong electronegativity of fluorine contributes to its reactivity and potential utility in various biochemical applications.

1. Lysosomal Acidification and Autophagy

Recent studies have highlighted the therapeutic potential of TFSA in restoring lysosomal acidification, which is crucial for autophagic function. In a study involving biodegradable nanoparticles made from TFSA, researchers found that these nanoparticles could effectively restore lysosomal pH levels in pancreatic cells under lipotoxic conditions. This restoration was associated with improved mitochondrial activity and autophagic flux, leading to enhanced pancreatic function .

Key Findings:

- Restoration of Lysosomal Function : TFSA nanoparticles significantly improved lysosomal acidification in INS-1 β-cells and high-fat-diet mice, which are models for T2D .

- Reduction of Insulin Resistance : Administration of TFSA nanoparticles resulted in reduced insulin resistance and improved glucose clearance in treated mice .

2. Case Studies

Several case studies have documented the effects of TFSA on cellular metabolism:

- Case Study 1 : In a controlled experiment with INS-1 cells, treatment with TFSA nanoparticles led to a marked increase in autophagic markers such as LC3-II and a decrease in p62 levels, indicating enhanced autophagic flux .

- Case Study 2 : A longitudinal study on high-fat-diet mice demonstrated that TFSA treatment not only restored lysosomal function but also reduced liver triglyceride levels significantly, suggesting a systemic effect on lipid metabolism .

Data Table: Summary of Biological Effects of TFSA

The mechanism by which TFSA exerts its biological effects primarily involves the modulation of lysosomal pH. By increasing proton concentrations within lysosomes, TFSA facilitates the activation of lysosomal enzymes critical for autophagy. This process helps mitigate the adverse effects of lipotoxicity observed in metabolic disorders like T2D .

Research Implications

The findings surrounding TFSA's biological activity suggest promising avenues for therapeutic development, particularly for conditions characterized by impaired autophagy and metabolic dysregulation. Future research should focus on:

- Long-term Effects : Evaluating the chronic effects of TFSA treatment on metabolic health.

- Mechanistic Studies : Further elucidating the molecular pathways influenced by TFSA.

- Clinical Trials : Conducting human trials to assess safety and efficacy.

常见问题

Basic Research Questions

Q. What are the established synthetic routes and purification methods for tetrafluorosuccinic acid (TFSA)?

TFSA is typically synthesized via fluorination of succinic acid derivatives. A common method involves the hydrothermal reaction of fluorinated precursors with metal salts, as demonstrated in the preparation of metal-organic frameworks (MOFs) using TFSA . For purification, recrystallization from aqueous solutions is recommended, followed by vacuum drying to remove residual solvents. Characterization via X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy ensures structural integrity and purity (>98% by neutralization titration) .

Q. How can researchers characterize the structural and physical properties of TFSA?

Key methods include:

- XRD/Rietveld refinement : Resolves crystal structure and confirms symmetry (e.g., 2-fold rotation axes in TFSA-based MOFs) .

- Thermogravimetric analysis (TGA) : Determines thermal stability (melting point: 115–121°C; decomposition above 150°C) .

- Neutralization titration : Assesses purity (>98% achievable) .

- AFM and conductivity measurements : Detects structural changes in TFSA-based sensors (e.g., 80-fold conductivity variation in L-tartaric acid detection) .

Q. What are the solubility and acidity properties of TFSA in aqueous systems?

TFSA exhibits high water solubility due to its strong acidity (pKa₁ = 1.64, pKa₂ = 3.68) . Solubility can be enhanced in polar solvents like DMSO or THF, with transparency observed in aqueous solutions . Acidic strength enables its use as a ligand in MOFs and catalysts, where proton dissociation facilitates coordination with metal ions .

Advanced Research Questions

Q. How does TFSA enhance CO₂ adsorption selectivity in fluorinated MOFs?

TFSA’s electronegative fluorine atoms create polar surfaces in MOFs (e.g., ZrTFS), improving CO₂ affinity through dipole interactions. Structural studies reveal that TFSA-based MOFs exhibit 3D frameworks with exposed fluorine sites, optimizing gas storage capacity . Comparative studies with non-fluorinated analogues show a 30% increase in CO₂ uptake due to enhanced Lewis acid-base interactions .

Q. What role does TFSA play as an interfacial modifier in perovskite solar cells?

TFSA’s symmetric structure and electronegativity minimize energy loss at perovskite interfaces by:

- Passivating surface defects : Fluorine atoms bond with undercoordinated Pb²⁺ ions, reducing recombination.

- Optimizing band alignment : Improves charge extraction efficiency, achieving a power conversion efficiency of 25.92% in inverted perovskite cells .

Methodologically, X-ray photoelectron spectroscopy (XPS) and ultrafast transient absorption spectroscopy validate these mechanisms .

Q. How can TFSA-based sensors be optimized for analyte detection?

Strategies include:

- Functional group modification : Incorporating thioether or urea groups improves selectivity for ions like Hg²⁺ (LOD = 3 × 10⁻¹³ M) .

- Hybrid materials : Combining TFSA with conductive polymers (e.g., polyaniline) enhances sensitivity in electrochemical sensors .

- AFM-assisted calibration : Directly correlates conductivity changes (e.g., 80-fold increase) with analyte concentration .

Q. How does TFSA compare to other fluorinated dicarboxylates in hybrid material design?

TFSA’s unique properties include:

Q. What analytical techniques resolve contradictions in reported physical properties (e.g., melting points)?

Discrepancies in melting points (84–89°C vs. 115–118°C) arise from purity differences or polymorphic forms. To address this:

属性

IUPAC Name |

2,2,3,3-tetrafluorobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F4O4/c5-3(6,1(9)10)4(7,8)2(11)12/h(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDUFRYTKFGQCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(=O)O)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059928 | |

| Record name | Perfluorobutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

377-38-8 | |

| Record name | 2,2,3,3-Tetrafluorobutanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=377-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorosuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000377388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrafluorosuccinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2,2,3,3-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorobutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrafluorosuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROSUCCINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IS19QHB8AK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。